molecular formula C7H11N3O2S B574064 tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 160416-00-2

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No. B574064
CAS RN: 160416-00-2
M. Wt: 201.244
InChI Key: JMADOEDQIOBPFT-UHFFFAOYSA-N
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Description

“tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” can be represented by the InChI code: 1S/C7H11N3O2S/c1-7(2,3)12-6(11)8-5-4-13-10-9-5/h4H,1-3H3,(H,8,11) .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Antitumor Agents

1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines . This includes the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .

Inhibitor of Fungal Growth

Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-hexyl ester, a compound similar to the one , has been used to inhibit the growth of Peronophythora litchii, a fungus that causes decay in harvested litchi fruits .

Postharvest Treatment for Fruits

The same compound has been used as a postharvest treatment to maintain the quality of litchi fruits during storage . It has been found to reduce disease incidence and browning index, and maintain color characteristics, anthocyanin content, phenolic contents, and Vc content .

Synthesis of New Compounds

1,3,4-thiadiazole molecules have been synthesized using phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . This shows the potential of 1,3,4-thiadiazole compounds in the synthesis of new chemical compounds .

Potential Applications in Medicinal Chemistry

Hydrazonoyl halides, which are a large group of compounds that include 1,3,4-thiadiazole derivatives, have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications .

Future Directions

While specific future directions for “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” are not mentioned in the sources I found, similar compounds have been used as building blocks in drug discovery and modern organic synthesis . They serve as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

properties

IUPAC Name

tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMADOEDQIOBPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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